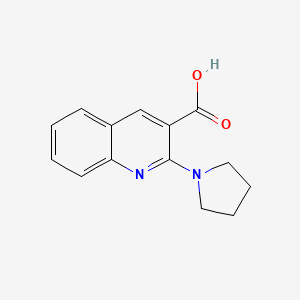

2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

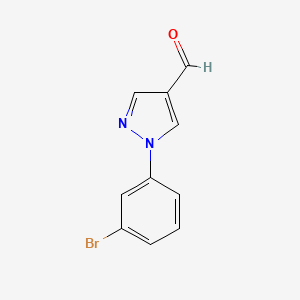

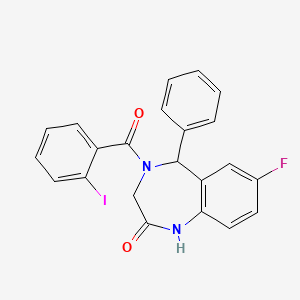

“2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid” is a complex organic compound that contains a quinoline ring and a pyrrolidine ring . The quinoline ring is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms . The pyrrolidine ring is a five-membered nitrogen heterocycle .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a quinoline ring and a pyrrolidine ring . The quinoline ring is a nitrogen-containing bicyclic compound . The pyrrolidine ring is a five-membered nitrogen heterocycle . The specific molecular structure of “this compound” was not found in the available literature.Scientific Research Applications

Synthesis and Antimicrobial Activity

A significant application of 2-(pyrrolidin-1-yl)quinoline-3-carboxylic acid derivatives is in the synthesis of compounds with potential antimicrobial properties. For instance, the efficient preparation of (E)-1-aryl-3-[2-(pyrrolidin-1-yl)quinolin-3-yl]prop-2-en-1-ones via Claisen-Schmidt condensation under ultrasound and microwave irradiation was reported. These compounds exhibited notable in vitro antibacterial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against strains like Aspergillus niger and Candida metapsilosis (Ashok et al., 2014).

Antiplasmodial and Antifungal Evaluation

The synthesis of N-functionalized aminoquinolines, using (3-pyrrolin-1-yl)quinolines as intermediates, highlighted their potential biological activity. Some of these derivatives demonstrated moderate micromolar potency against a chloroquine-sensitive strain of Plasmodium falciparum, with the most potent compounds also showing activity against a chloroquine-resistant strain. Additionally, some compounds exhibited promising antifungal properties against specific strains (Vandekerckhove et al., 2015).

Antitumor Agents

Another critical application is in the development of potent antitumor agents. 2-(3-Alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones were synthesized and showed potent cytotoxic activity against various human cancer cell lines, while demonstrating weak inhibitory activity toward normal cells. Specifically, one compound showed significant in vivo anticancer activity in a Hep3B xenograft nude mice model, indicating its potential as an antitumor clinical trial candidate (Huang et al., 2013).

Mechanism of Action

Mode of Action

It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name |

2-pyrrolidin-1-ylquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c17-14(18)11-9-10-5-1-2-6-12(10)15-13(11)16-7-3-4-8-16/h1-2,5-6,9H,3-4,7-8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLRIFOYICTCRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=CC=CC=C3C=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2795439.png)

![(2-Chloro-6-fluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2795440.png)

![1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2795442.png)

![(Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(3-fluorophenyl)prop-2-enenitrile](/img/structure/B2795443.png)

![(2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2795449.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride](/img/structure/B2795451.png)